A Technical Guide to the Proposed Synthesis of FL118-C3-O-C-amide-C-NH2
A Technical Guide to the Proposed Synthesis of FL118-C3-O-C-amide-C-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for FL118-C3-O-C-amide-C-NH2, a derivative of the potent anti-cancer agent FL118. This molecule is designed as a bifunctional linker, likely for use in antibody-drug conjugates (ADCs), incorporating a three-carbon ether linkage and a terminal amide group. The following sections provide a detailed, step-by-step hypothetical synthesis, supported by experimental protocols adapted from established literature on FL118 and related compounds.
Overview of the Synthetic Strategy
The synthesis of the target molecule, FL118-C3-O-C-amide-C-NH2, can be envisioned as a multi-step process commencing with the synthesis of the core FL118 molecule. Subsequently, a bifunctional linker is attached to the C20 hydroxyl group of FL118 through an ether bond. The synthesis culminates in the formation of the terminal amide group.
The proposed overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for FL118-C3-O-C-amide-C-NH2.
Step-by-Step Synthesis Pathway
The detailed synthetic route is proposed as follows, broken down into key stages.
Caption: Proposed multi-step synthesis of FL118-C3-O-C-amide-C-NH2.
Synthesis of the FL118 Core (Compound 4)
The synthesis of FL118 has been reported in the literature. A common route involves the condensation of a tricyclic ketolactone with a substituted quinoline precursor.[1]
Experimental Protocol: Synthesis of FL118
A condensation reaction between a suitable amino-methylenedioxy-quinoline precursor and (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is carried out.[1] The reaction is typically performed in a solvent such as DMF with the presence of iodine, heated to around 90 °C for several hours.[1] Purification is generally achieved through column chromatography.
| Parameter | Value | Reference |
| Starting Materials | Amino-methylenedioxy-quinoline precursor, Tricyclic ketolactone | [1] |
| Reagents | I2, DMF | [1] |
| Reaction Time | 8 hours | [1] |
| Temperature | 90 °C | [1] |
| Yield | ~50% | [1] |
| Purification | Column Chromatography | [1] |
Attachment of the C3-Ether Linker
The C20 hydroxyl group of FL118 is the most probable site for modification. An ether linkage can be formed via a Williamson ether synthesis. A suitable linker precursor would be a 3-carbon chain with a good leaving group (e.g., bromide) at one end and a protected amine (e.g., Boc-protected) at the other.
Experimental Protocol: C20-Etherification of FL118
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To a solution of FL118 in anhydrous DMF, add sodium hydride (NaH, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
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Add N-(3-bromopropyl)acetamide or a similar protected aminopropyl halide (1.2 eq.) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Reagent |
| Substrate | FL118 |
| Reagents | NaH, N-(3-bromopropyl)acetamide (or similar), DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous NH4Cl quench, organic extraction |
| Purification | Column Chromatography |
Amine Deprotection
The protecting group on the amine of the newly attached linker needs to be removed to allow for the subsequent amide coupling. If a Boc group is used, it can be readily removed under acidic conditions.
Experimental Protocol: Boc Deprotection
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Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).
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Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Remove the solvent and excess TFA under reduced pressure.
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The crude amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted if the free amine is required.
| Parameter | Value/Reagent | Reference |
| Substrate | Boc-protected FL118 derivative | [2] |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | [2] |
| Reaction Time | 2 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | ~95% | [2] |
Amide Bond Formation
The free amine on the linker is then coupled with a carboxylic acid that contains a protected terminal amine. This will form the "C-amide-C" portion of the target molecule. Standard peptide coupling reagents can be used for this step.
Experimental Protocol: Amide Coupling
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Dissolve the carboxylic acid (e.g., Boc-glycine, 1.2 eq.) in anhydrous DMF.
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Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and 1-hydroxybenzotriazole (HOBt, 1.5 eq.).
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Add a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 eq.).
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Add the deprotected FL118-linker-amine intermediate to the reaction mixture.
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Stir at room temperature for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the product by column chromatography.
| Parameter | Value/Reagent |
| Substrates | FL118-linker-amine, Boc-protected amino acid |
| Coupling Reagents | EDC, HOBt (or HATU, etc.) |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Purification | Column Chromatography |
Final Deprotection
The final step is the removal of the protecting group from the newly introduced terminal amine to yield the target molecule, FL118-C3-O-C-amide-C-NH2. Again, if a Boc group was used, acidic conditions are applied.
Experimental Protocol: Final Boc Deprotection
This step follows the same protocol as the previous deprotection (Section 2.3).
Quantitative Data Summary
The following table summarizes typical yields for the key reaction types involved in the proposed synthesis, based on literature for FL118 and its derivatives.
| Reaction Step | Reaction Type | Reagents | Typical Yield | Reference |
| FL118 Synthesis | Condensation | I2, DMF | 50% | [1] |
| Amine Deprotection | Boc Removal | TFA, DCM | 95% | [2] |
| Amide Coupling | Peptide Coupling | EDC, DMAP, Boc-Gly-OH | 95% (for a similar modification) | [2] |
| Amide Coupling | Peptide Coupling | CDI, 2° amine, Et3N | 36-78% | [2] |
Relevant Signaling Pathways
FL118 is known to exert its anti-cancer effects through multiple mechanisms of action. While the synthesis of the molecule is the primary focus of this guide, understanding its biological context is crucial for drug development professionals. FL118 has been shown to inhibit the expression of several anti-apoptotic proteins.[3]
Caption: Simplified signaling impact of FL118.
This guide provides a robust, chemically sound, albeit hypothetical, pathway for the synthesis of FL118-C3-O-C-amide-C-NH2. The provided experimental protocols, adapted from relevant literature, offer a solid starting point for researchers aiming to synthesize this or structurally related molecules for applications in targeted cancer therapy. As with any multi-step synthesis, optimization of each step would be necessary to achieve satisfactory overall yields.
